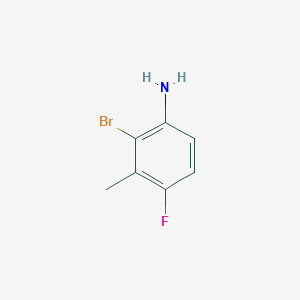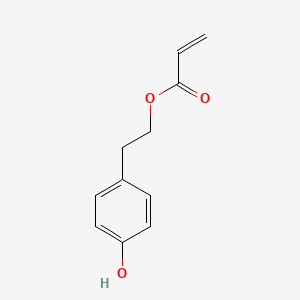
4-Hydroxyphenethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenethyl acrylate is an organic compound that belongs to the class of phenethyl acrylates It is characterized by the presence of a hydroxy group attached to the phenyl ring and an acrylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl alcohol with acrylic acid or its derivatives. One common method includes the reaction of 4-hydroxyphenethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyphenethyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 4-acetoxyphenethyl acrylate.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Acetoxyphenethyl acrylate.
Reduction: 4-Hydroxyphenethyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.
Biology: The compound has been studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research has explored its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of adhesives, sealants, and other materials that require specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenethyl acrylate in biological systems involves its interaction with cellular components. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The acrylate group can undergo polymerization, leading to the formation of cross-linked networks that can encapsulate drugs or other bioactive molecules, facilitating controlled release.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenethyl structure but lacks the acrylate group.
Phenethyl acrylate: Lacks the hydroxy group on the phenyl ring.
4-Acetoxyphenethyl acrylate: Contains an acetoxy group instead of a hydroxy group.
Uniqueness: 4-Hydroxyphenethyl acrylate is unique due to the presence of both a hydroxy group and an acrylate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2 |
InChI-Schlüssel |
YSUGIEHWIVGUDE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



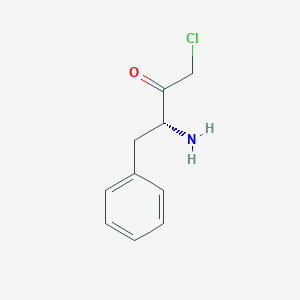
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)

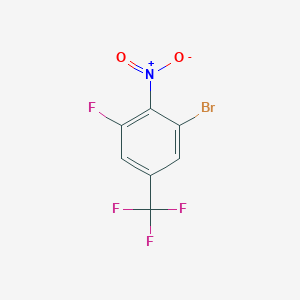
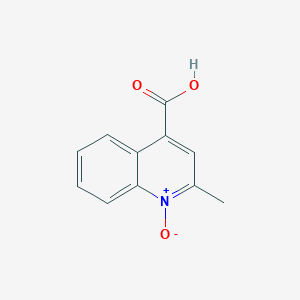
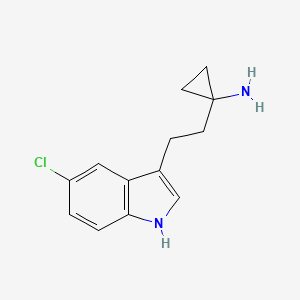
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)



